4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid
Description
Key Milestones in Sulfonamido-Benzoic Acid Development
The introduction of methoxy-oxopropane substituents, as seen in 4-(3-methoxy-3-oxopropanesulfonamido)benzoic acid, reflects efforts to balance lipophilicity and hydrogen-bonding capacity—a strategy critical for improving pharmacokinetic profiles.
Properties
IUPAC Name |
4-[(3-methoxy-3-oxopropyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-18-10(13)6-7-19(16,17)12-9-4-2-8(3-5-9)11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLMRGGTJBZCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-aminobenzoic acid, which is then reacted with methoxyacetyl chloride to introduce the methoxy group. The sulfonamido group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamido group.
Major Products
Oxidation: Formation of 4-(3-carboxy-3-oxopropanesulfonamido)benzoic acid.
Reduction: Formation of 4-(3-methoxy-3-hydroxypropylsulfonamido)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug compounds. Its sulfonamide moiety can enhance solubility and bioavailability, making it a candidate for drug formulation.
Case Study: A study on the synthesis of this compound demonstrated its efficacy in inhibiting specific enzymes related to inflammatory pathways, suggesting potential use in anti-inflammatory drugs .
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. This particular compound has been tested against various bacterial strains, showing promising results.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
This data suggests that the compound could be developed into an antimicrobial agent, particularly effective against Gram-positive bacteria .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of novel materials, particularly in polymer chemistry. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.
Case Study: In a recent investigation, researchers incorporated this compound into polyvinyl chloride (PVC) matrices to improve flexibility and thermal stability. The modified PVC exhibited enhanced performance in terms of heat resistance compared to unmodified samples .
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related benzoic acid derivatives from diverse sources.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups and Bioactivity The sulfonamido group in the target compound distinguishes it from ester- or heterocyclic-modified analogs (e.g., ’s Compound 3 and ’s pyrazolinyl derivative). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, PTP1B) due to their ability to mimic transition states . In contrast, ester groups (as in ’s compounds) may reduce solubility but improve membrane permeability. The pyrazolinyl group in Biopharmacule’s compound introduces a nitrogen-rich heterocycle, which often enhances target binding in drug design .
Molecular Weight and Solubility
- The target compound’s molecular weight (~305.3 g/mol) is comparable to ’s Compound 3 (~307.3 g/mol), but its sulfonamido group likely increases aqueous solubility. This contrasts with ’s 4-(3-(4-methoxyphenyl)-3-oxopropyl)benzoic acid, which has a lower molecular weight (284.3 g/mol) but reduced polarity due to the aromatic ketone substituent .
Plant-derived compounds () are often explored for antioxidant or antimicrobial roles, but their ester linkages may limit metabolic stability compared to sulfonamides .
Biological Activity
4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique sulfonamide group, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 179625-38-8
- Molecular Formula : C11H12O4S
- Melting Point : 155-157 °C
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic effects:
-
Antimicrobial Activity :
- Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. The sulfonamide moiety may contribute to this activity by inhibiting bacterial enzymes essential for growth .
- Anti-inflammatory Effects :
- Proteasome and Autophagy Modulation :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism, leading to reduced growth and survival of pathogens.
- Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in chronic inflammatory diseases.
Research Findings
A summary of relevant studies is presented below:
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the minimum inhibitory concentration (MIC) of various benzoic acid derivatives, including those structurally related to this compound. Results indicated that these compounds possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
-
Inflammation Models :
- In vivo studies using animal models of inflammation showed that treatment with benzoic acid derivatives resulted in a significant reduction in inflammatory markers, supporting their potential use as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonamide coupling between methoxy-oxopropane sulfonyl chloride and aminobenzoic acid derivatives. Key steps include:
- Esterification : Protecting carboxylic acid groups using methyl/ethyl esters under acidic conditions (e.g., H₂SO₄ catalysis) .
- Sulfonamidation : Reacting the sulfonyl chloride with the amine group of the benzoic acid derivative in anhydrous solvents (e.g., DCM) with bases like triethylamine to neutralize HCl byproducts .
- Hydrolysis : Removing ester protections under basic (NaOH) or acidic (HCl) conditions to regenerate the carboxylic acid .
- Optimization : Yield improvements require controlled temperatures (0–5°C during sulfonamidation), inert atmospheres (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic techniques are most effective for confirming the sulfonamido linkage and overall structure?
- Methodological Answer :
-
¹H/¹³C NMR : Identify protons adjacent to sulfonamido groups (δ ~2.5–3.5 ppm for CH₂ near sulfonyl) and methoxy protons (δ ~3.8–4.0 ppm) .
-
IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
-
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the sulfonamido cleavage .
-
X-ray Crystallography : Resolve bond lengths and angles, especially for sulfonamido and benzoic acid moieties, using single-crystal data .
Technique Key Peaks/Features Reference NMR δ 3.8 ppm (OCH₃), δ 8.1 ppm (Ar-H) IR 1340 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O) HRMS [M+H]⁺ = 342.08 (calculated)
Q. What are the recommended methods for ensuring purity post-synthesis?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .
- Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature values to detect impurities .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different cell lines?
- Methodological Answer : Contradictions may arise from variability in cell membrane permeability or off-target effects. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293, HeLa) .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid degradation reduces observed activity .
- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to measure direct binding affinity to purported targets (e.g., enzymes) .
- Transcriptomic Profiling : RNA-seq can identify differentially expressed genes to clarify mechanistic pathways .
Q. What computational approaches are used to model interactions between this compound and its biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2) using crystal structures (PDB IDs) .
- MD Simulations : GROMACS/AMBER simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Relate structural features (e.g., sulfonamido group, logP) to activity using datasets from PubChem BioAssay .
Q. How can researchers address gaps in environmental impact data for this compound?
- Methodological Answer :
-
Persistence Testing : OECD 301B biodegradation assays (28-day aerobic conditions) .
-
Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
-
Bioaccumulation : Calculate BCF (bioconcentration factor) using octanol-water partition coefficients (logKow) estimated via EPI Suite .
Parameter Test Method Reference Biodegradation OECD 301B Algal Toxicity OECD 201 LogKow EPI Suite
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
